molecular formula C7H10N2O2 B13147913 4-Amino-3-ethoxypyridine1-oxide

4-Amino-3-ethoxypyridine1-oxide

Cat. No.: B13147913
M. Wt: 154.17 g/mol
InChI Key: PCXUYUHEZCQAQV-UHFFFAOYSA-N
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Description

4-Amino-3-ethoxypyridine1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 3-position. The presence of the N-oxide functional group adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxypyridine1-oxide typically involves the nitration of 3-ethoxypyridine followed by reduction to introduce the amino group. The N-oxide functionality can be introduced through oxidation reactions using agents such as hydrogen peroxide in acetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of continuous extraction techniques and optimization of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-ethoxypyridine1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the N-oxide group, yielding 4-amino-3-ethoxypyridine.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Further oxidized derivatives of the N-oxide.

    Reduction: 4-Amino-3-ethoxypyridine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethoxypyridine1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds, enhancing its binding affinity to target sites .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-ethoxy-1-hydroxypyridin-4-imine

InChI

InChI=1S/C7H10N2O2/c1-2-11-7-5-9(10)4-3-6(7)8/h3-5,8,10H,2H2,1H3

InChI Key

PCXUYUHEZCQAQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(C=CC1=N)O

Origin of Product

United States

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